molecular formula C23H24FN7 B2642602 N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897619-26-0

N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2642602
CAS No.: 897619-26-0
M. Wt: 417.492
InChI Key: FDTSQISSQDVCRA-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24FN7 and its molecular weight is 417.492. The purity is usually 95%.
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Biological Activity

N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structural formula is represented as follows:

C20H24FN5\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{5}

This structure includes:

  • A benzyl group which enhances lipophilicity and bioavailability.
  • A piperazine moiety that may contribute to central nervous system (CNS) penetration and receptor binding.

1. Kinase Inhibition

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases. These kinases are critical in signaling pathways associated with cancer and other diseases. For instance, a related compound has demonstrated activity against the HER family of receptors, suggesting that this compound may similarly target these pathways .

2. Neurotransmitter Modulation

The piperazine group is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can have implications for psychiatric disorders and neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against bacterial strains, showing promising results in inhibiting growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerKinase inhibition; apoptosis induction
Neurotransmitter ModulationSerotonin and dopamine pathway interaction
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7/c1-29-22-20(16-26-29)21(25-15-17-5-3-2-4-6-17)27-23(28-22)31-13-11-30(12-14-31)19-9-7-18(24)8-10-19/h2-10,16H,11-15H2,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTSQISSQDVCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.